molecular formula C16H14N6O3 B2879510 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034419-87-7

2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2879510
CAS No.: 2034419-87-7
M. Wt: 338.327
InChI Key: ZLLDQOPRDAJRHZ-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic compound for research and development purposes. This reagent is of significant interest in medicinal chemistry, particularly in the investigation of novel therapeutics for complex neurodegenerative diseases such as Alzheimer's disease (AD). Its molecular structure incorporates multiple privileged heterocyclic scaffolds, including a benzimidazole and a 1,2,4-oxadiazole ring linked to a 5-methylisoxazole moiety. The 1,2,4-oxadiazole pharmacophore is recognized as a metabolically stable bioisostere for ester and amide functionalities and is found in compounds with a wide range of biological activities . Specifically, 1,2,4-oxadiazole derivatives have recently been designed, synthesized, and evaluated as multi-target-directed ligands (MTDLs) for Alzheimer's disease, showing excellent inhibitory activity against acetylcholinesterase (AChE) and potential activity against other relevant targets like monoamine oxidase-B (MAO-B) . The integration of the 5-methylisoxazole unit may further contribute to the compound's pharmacodynamic profile. Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of targeted compound libraries, or as a biological probe for studying enzyme inhibition and multi-target therapeutic strategies for CNS disorders. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-10-6-12(20-24-10)16-19-15(25-21-16)7-17-14(23)8-22-9-18-11-4-2-3-5-13(11)22/h2-6,9H,7-8H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLDQOPRDAJRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Acetamide Group: The benzimidazole derivative is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to introduce the acetamide group.

    Formation of Isoxazole and Oxadiazole Rings: The final step involves the cyclization reactions to form the isoxazole and oxadiazole rings. This can be achieved by reacting the intermediate with appropriate nitrile oxides and hydrazides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as the use of catalysts to enhance reaction rates, are also common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and isoxazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with various molecular targets. These include enzymes and receptors that are crucial for cellular processes. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways essential for cell survival and proliferation.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : The target compound’s 1,2,4-oxadiazole-isoxazole system contrasts with triazole-thiazole (9c) or pyrazole-benzisoxazole (razaxaban) scaffolds. These differences influence electronic properties and binding modes. For instance, the oxadiazole’s electron-deficient nature may enhance interactions with basic residues in enzyme active sites compared to triazoles .
  • Substituent Effects : The 5-methylisoxazol-3-yl group introduces steric hindrance and moderate polarity, distinct from the halogenated aryl groups in 9c (4-bromophenyl) or the benzodioxole in compound 26. Such variations impact solubility and metabolic stability .

Pharmacokinetic and Bioactivity Considerations

While direct bioactivity data for the target compound is absent, insights can be extrapolated:

  • Selectivity: Razaxaban’s aminobenzisoxazole moiety contributes to factor Xa selectivity over trypsin . Similarly, the target’s methylisoxazole may confer selectivity for enzymes preferring small, planar heterocycles.
  • Metabolic Stability : Compounds with oxadiazole rings (e.g., ’s oxadiazole-thioacetamides) often exhibit improved stability due to resistance to oxidative metabolism . The target’s oxadiazole-isoxazole combination may further enhance this property compared to triazole-based analogs .

Reactivity Insights :

  • The acetamide linker’s flexibility (vs. rigid triazole in 9a-e) may allow conformational adaptation during target binding .

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a novel heterocyclic compound that combines the benzimidazole and oxadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from various studies and findings.

The molecular formula of the compound is C16H16N4O2C_{16}H_{16}N_{4}O_{2}, with a molecular weight of 300.33 g/mol. Its structure includes a benzimidazole ring and an oxadiazole derivative, which contribute to its potential biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing benzimidazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of benzimidazole demonstrate potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC for some derivatives was reported as low as 1 µg/mL against S. aureus .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis and biofilm formation .

Anticancer Activity

The potential anticancer properties of the compound have also been explored:

  • Cell Proliferation Inhibition : Compounds with similar structures have shown the ability to inhibit the proliferation of various cancer cell lines. For instance, studies on related benzimidazole derivatives indicated IC50 values in the low micromolar range against breast cancer cell lines .
  • Kinase Inhibition : Research has identified certain derivatives as potent inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The inhibition of these kinases can lead to reduced tumor growth .

Case Studies

Several case studies highlight the effectiveness of compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide:

  • Antimicrobial Efficacy : A study evaluated a series of benzimidazole derivatives against Candida albicans, revealing that several compounds exhibited strong antifungal activity with MIC values ranging from 0.5 to 4 µg/mL .
  • Anticancer Potential : Another investigation focused on the effects of oxadiazole derivatives on cancer cell lines, demonstrating that certain compounds significantly inhibited cell growth in a dose-dependent manner, suggesting their potential as therapeutic agents .

Data Summary

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus< 1 µg/mL
AntimicrobialCandida albicans0.5 - 4 µg/mL
AnticancerBreast Cancer CellsLow µM range
Kinase InhibitionCDK InhibitionIC50 = 0.040 µM

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